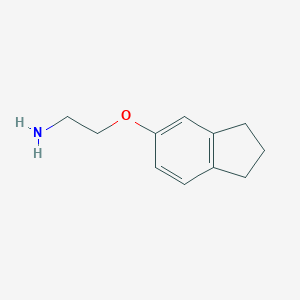

2-(2,3-dihydro-1H-inden-5-yloxy)ethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,3-dihydro-1H-inden-5-yloxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c12-6-7-13-11-5-4-9-2-1-3-10(9)8-11/h4-5,8H,1-3,6-7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKJCPSISJAUVTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101258126 | |

| Record name | 2-[(2,3-Dihydro-1H-inden-5-yl)oxy]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101258126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72955-84-1 | |

| Record name | 2-[(2,3-Dihydro-1H-inden-5-yl)oxy]ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72955-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(2,3-Dihydro-1H-inden-5-yl)oxy]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101258126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization and Research Significance of 2 2,3 Dihydro 1h Inden 5 Yloxy Ethanamine

Placement within Indene (B144670) and Ethan-amine Chemical Space

The chemical architecture of 2-(2,3-dihydro-1H-inden-5-yloxy)ethanamine is a composite of two important structural motifs: the indane nucleus and the ethanamine side chain.

The indane group, a bicyclic hydrocarbon consisting of a benzene (B151609) ring fused to a cyclopentane (B165970) ring, is recognized as a "privileged" scaffold in medicinal chemistry. nih.govresearchgate.net This framework provides a rigid and structurally defined anchor that can be strategically modified, allowing for detailed exploration of structure-activity relationships (SAR). researchgate.net Indane and its derivatives, such as indanone, have been successfully incorporated into a wide spectrum of clinically used pharmaceuticals and research compounds. nih.gov The stability and synthetic tractability of the indane ring system make it a foundational component for developing novel therapeutic molecules. asianpubs.orgresearchgate.net

The ethanamine (or ethylamine) moiety is a fundamental building block in organic synthesis and is a recurring feature in a vast number of biologically active compounds. nih.gov As a short, flexible linker terminating in a basic amino group, it can participate in crucial hydrogen bonding and ionic interactions with biological targets like receptors and enzymes. This side chain is a key component of many neurotransmitters and neuromodulators, and its incorporation into drug candidates is a common tactic for targeting monoamine systems, among others. nih.gov

Therefore, this compound is positioned as a hybrid structure. It marries the conformational rigidity and aromatic nature of the indane core with the flexible, polar ethanamine tail. This combination is a well-established approach in drug discovery, designed to orient the functional groups of the molecule for optimal interaction with specific biological targets.

Table 1: Physicochemical Properties of this compound Hydrochloride Data presented for the hydrochloride salt form of the compound.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₆ClNO |

| Molecular Weight | 213.70 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 174-176 °C |

| Solubility | Soluble in water |

This interactive table is based on available chemical data.

Interdisciplinary Relevance in Life Sciences and Medicinal Chemistry

The potential significance of this compound stems directly from the proven biological activities of its parent scaffolds. The indane nucleus is a core component in molecules investigated for a diverse range of therapeutic applications. Research has demonstrated that indane derivatives possess activities including:

Anti-inflammatory and Analgesic: Certain indanone acetic acid derivatives have shown notable anti-inflammatory properties in preclinical models. researchgate.netasianpubs.org

Neuroprotective and Cognitive Enhancement: The indanone structure is central to drugs like Donepezil and is a focus in the design of new acetylcholinesterase inhibitors for managing cognitive dysfunction. nih.gov

Antimicrobial: Various indanedione derivatives have been synthesized and evaluated for their activity against bacterial and fungal pathogens. ijpsr.comresearchgate.net

Dopaminergic and Serotonergic Activity: Ring-substituted 2-aminoindanes (where the amine is directly on the five-membered ring) are potent and selective substrates for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters. nih.gov These compounds are valuable tools for neuroscience research and have been explored as potential psychostimulants. nih.govnih.gov

Given this broad spectrum of activity, this compound emerges as a compelling candidate for biological screening. Its structure makes it relevant to medicinal chemistry programs aimed at discovering new agents for treating central nervous system disorders, inflammatory conditions, or infectious diseases. The compound serves as an important intermediate for further chemical modification and for inclusion in compound libraries used in high-throughput screening campaigns.

Overview of Potential Research Trajectories

The primary research value of this compound lies in its potential as both a lead compound and a molecular scaffold for further development. Future research trajectories can be envisioned in several key directions:

Systematic Biological Screening: The most immediate path involves the comprehensive evaluation of the compound across a wide array of biological assays. Based on the activities of related indanes, priority targets would include acetylcholinesterase, nih.gov monoamine oxidase, asianpubs.org and various G-protein coupled receptors (GPCRs) such as dopamine, serotonin, and adrenergic receptors. nih.govnih.gov Its potential as an anti-inflammatory or antimicrobial agent also warrants investigation. researchgate.netresearchgate.net

Structure-Activity Relationship (SAR) Studies: this compound is an ideal starting point for SAR exploration. The synthesis of a focused library of analogs would be a logical next step. Modifications could include:

Substitution on the Indane Ring: Adding substituents (e.g., hydroxyl, methoxy (B1213986), halogen) to the aromatic or aliphatic rings of the indane nucleus could significantly modulate binding affinity and selectivity, as demonstrated in studies of other aminoindanes. nih.gov

Modification of the Ethan-amine Chain: Altering the length of the alkyl chain, or substituting the terminal amino group (e.g., to form secondary or tertiary amines), could fine-tune the compound's interaction with its biological target.

Computational and Docking Studies: In parallel with synthetic efforts, molecular modeling can be used to predict the binding modes of this compound and its derivatives within the active sites of key enzymes and receptors. nih.gov Such in silico studies can help prioritize the synthesis of the most promising analogs, streamlining the discovery process.

In essence, while specific biological data on this compound is not widely published, its chemical structure firmly places it within a class of compounds of high interest to medicinal chemists and pharmacologists. It represents a valuable, under-explored node in the vast chemical space of indane derivatives, holding potential for the discovery of novel research tools or therapeutic leads.

Synthetic Methodologies and Chemical Transformations

Established and Emerging Synthetic Routes to 2-(2,3-dihydro-1H-inden-5-yloxy)ethanamine

The synthesis of the title compound, while not extensively detailed in dedicated publications, can be achieved through well-established organic chemistry reactions. The primary approach involves coupling the indane core with the side chain.

The key transformations in synthesizing this compound are the formation of an ether (C-O) bond and a primary amine (C-N) group.

Carbon-Oxygen Bond Formation: The ether linkage is typically forged using a variation of the Williamson ether synthesis. researchgate.net This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this context, the starting material would be 5-hydroxyindane (indan-5-ol). The phenolic hydroxyl group is deprotonated with a suitable base to form a more nucleophilic phenoxide, which then attacks an electrophilic two-carbon synthon carrying a leaving group and a protected amine.

Carbon-Nitrogen Bond Formation: The primary amine functionality is often introduced using a precursor that avoids side reactions. nih.gov A common strategy is the Gabriel synthesis, where the nitrogen is masked as a phthalimide (B116566). A typical electrophile for the Williamson ether synthesis mentioned above would be N-(2-bromoethyl)phthalimide. The C-N bond is already present in this reagent. The final step of the synthesis is the deprotection of the phthalimide group, typically with hydrazine (B178648), to liberate the free primary amine.

A plausible synthetic sequence is as follows:

Deprotonation: Reaction of 5-hydroxyindane with a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile.

Nucleophilic Substitution (C-O bond formation): Addition of N-(2-bromoethyl)phthalimide to the resulting phenoxide solution.

Deprotection (Amine liberation): Treatment of the intermediate, 2-(2-(2,3-dihydro-1H-inden-5-yloxy)ethyl)isoindoline-1,3-dione, with hydrazine hydrate (B1144303) in a solvent like ethanol (B145695) to yield the target primary amine and a phthalhydrazide (B32825) byproduct.

Optimizing any synthetic route is crucial for maximizing product yield and purity while minimizing reaction times and waste. researchgate.net For the proposed synthesis of this compound, several parameters can be adjusted. researchgate.net

Key optimization parameters for the Williamson ether synthesis step include the choice of base, solvent, and temperature. A strong, non-nucleophilic base like sodium hydride ensures complete deprotonation of the phenol, while a weaker base like potassium carbonate can also be effective and is often easier to handle. The temperature is typically maintained between room temperature and moderate heat (e.g., 60-80 °C) to ensure a reasonable reaction rate without promoting side reactions.

For the deprotection step, the reaction with hydrazine is usually efficient, but conditions can be fine-tuned to ensure complete conversion and facilitate product isolation.

Table 1: Optimization Parameters for Synthesis

| Parameter | Variable | Effect on Yield and Selectivity |

|---|---|---|

| Base | NaH, K₂CO₃, Cs₂CO₃ | Stronger bases can lead to faster reaction rates but may require stricter anhydrous conditions. Cesium carbonate can sometimes improve yields in difficult etherifications. |

| Solvent | DMF, Acetonitrile, Acetone | Aprotic polar solvents are preferred as they solvate the cation of the base, enhancing the nucleophilicity of the phenoxide. |

| Temperature | Room Temp. to 80 °C | Higher temperatures increase the reaction rate but can also lead to decomposition or side reactions. The optimal temperature balances rate and selectivity. |

| Leaving Group | Br, I, OTs | Iodide is a better leaving group than bromide, potentially leading to faster reactions, but bromo-derivatives are often more common and cost-effective. Tosylates are also excellent leaving groups. |

Obtaining research-grade material requires effective purification to remove unreacted starting materials, reagents, and byproducts. nih.gov

For an amine product like this compound, a standard workup procedure involves acid-base extraction. The basic amine can be protonated and extracted into an aqueous acid layer, leaving neutral organic impurities behind in the organic layer. The aqueous layer is then basified, and the free amine is re-extracted into a fresh organic solvent.

Chromatographic methods are employed for achieving high purity. nih.gov

Column Chromatography: Silica (B1680970) gel column chromatography is a standard method. A gradient of solvents, often a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like methanol (B129727) or ethyl acetate), is used. A small amount of base (e.g., triethylamine) is often added to the eluent to prevent the amine from streaking on the acidic silica gel.

Salt Formation: For long-term storage and improved handling of the often-oily free amine, it can be converted to a crystalline salt, such as the hydrochloride salt. chembk.comchemenu.com This is typically achieved by dissolving the purified amine in a suitable solvent (e.g., ether or ethyl acetate) and adding a solution of hydrochloric acid. chembk.com The resulting precipitate can be isolated by filtration and dried. chembk.com

Table 2: Purification and Isolation Techniques

| Technique | Purpose | Description |

|---|---|---|

| Acid-Base Extraction | Initial Purification | Separates the basic amine product from neutral or acidic impurities. Involves partitioning between immiscible aqueous and organic phases at different pH values. |

| Column Chromatography | High-Purity Isolation | Separates the product from closely related impurities based on differential adsorption to a stationary phase (e.g., silica gel). nih.gov |

| Crystallization (as a salt) | Final Purification & Formulation | Converts the amine to a stable, often crystalline, salt (e.g., hydrochloride), which can be purified by recrystallization and is easier to handle than the free base. chembk.comchemenu.com |

Design and Synthesis of Structurally Related Analogs and Derivatives

The synthesis of analogs allows for the exploration of structure-activity relationships. Modifications can be made to the dihydroindene core or the side chain.

The dihydroindene ring can be altered in several ways, including changing the point of attachment of the side chain or introducing substituents onto the aromatic or aliphatic portions of the ring.

Positional Isomers: The ethanamineoxy side chain can be moved to other positions on the aromatic ring. For example, attachment at the 4- or 6-position would yield constitutional isomers. Alternatively, the side chain can be attached to the five-membered ring, as seen in 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine, which also lacks the ether linkage. nih.gov The synthesis of 2,3-dihydro-1H-inden-1-amine from 2,3-dihydro-1H-1-indanone oxime has been reported. google.com

Ring Substitution: Substituents such as halogens, alkyl, or methoxy (B1213986) groups can be introduced onto the benzene (B151609) ring to modulate electronic properties.

Heterocyclic Analogs: The carbocyclic dihydroindene system can be replaced with a heterocyclic one, such as dihydrobenzofuran nih.gov or dihydrobenzothiophene, researchgate.net to investigate the impact of heteroatoms on the molecule's properties.

Table 3: Selected Analogs with Modified Dihydroindene Systems

| Compound Name | CAS Number | Structural Modification |

|---|---|---|

| 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine nih.gov | 4458-36-0 | Side chain at position 1; direct C-C linkage. |

| (1S)-1-(2,3-dihydro-1H-inden-5-yl)ethanamine lookchem.com | 1212278-77-7 | Side chain is a 1-aminoethyl group at position 5. |

| 2,3-dihydro-1H-inden-1-amine google.com | --- | Amine group directly on position 1. |

The side chain offers numerous possibilities for modification.

Chain Length: The ethylamine (B1201723) chain can be shortened to a methylamine (B109427) or extended to a propylamine (B44156) or longer chain.

Amine Substitution: The primary amine can be alkylated to form secondary or tertiary amines.

Linker Modification: The ether oxygen atom can be replaced with other linking groups. For instance, replacing it with a sulfur atom would yield a thioether analog. Complete removal of the heteroatom results in a direct carbon-carbon bond, creating an alkylamine-substituted indane, such as the analog 2-(2,3-dihydro-1H-inden-1-yl)ethan-1-amine. nih.gov

Stereoselective Synthesis of Chiral Analogs

The stereoselective synthesis of chiral analogs of this compound can be approached through the asymmetric reduction of a prochiral ketone precursor. This strategy involves the conversion of a ketone, such as 2-amino-1-(2,3-dihydro-1H-inden-5-yl)ethanone, into a chiral amino alcohol, which can then be further modified.

A well-established method for the asymmetric reduction of prochiral ketones is through the use of chiral catalysts, such as those based on oxazaborolidines. For instance, the reduction of a phenacyl chloride derivative has been achieved with high enantioselectivity using a chiral oxazaborolidine catalyst and borane. This approach yielded the corresponding chiral chloro-alcohol in high yield and with an enantiomeric excess (ee) ranging from 93% to 97%. Subsequent reaction with ammonia (B1221849) can then furnish the desired chiral β-amino alcohol.

Another powerful technique is the Noyori-type asymmetric hydrogenation. This method typically employs a chiral ruthenium complex in the presence of a base and a chiral amine ligand. The hydrogenation of a protected amino ketone, such as a succinimido-alcohol, can proceed with excellent enantioselectivity, often achieving an ee of 98%. The protecting group can then be removed under mild conditions to yield the final chiral amino alcohol.

The following table summarizes representative results for the asymmetric reduction of ketones to chiral β-amino alcohols, a key step in the synthesis of chiral analogs of the target compound.

| Precursor | Catalyst System | Product | Enantiomeric Excess (ee) | Yield |

|---|---|---|---|---|

| Phenacyl chloride | Chiral Oxazaborolidine / BH3 | Chiral 2-chloro-1-phenylethanol | 95-96% | High |

| Phenacyl succinimide | Chiral Ruthenium Complex / Base / Chiral Amine | Chiral 2-succinimido-1-phenylethanol | 98% | Very Good |

Chemoenzymatic and Asymmetric Synthesis Approaches

Chemoenzymatic strategies offer a powerful and green alternative for the synthesis of chiral molecules by combining the selectivity of enzymes with the efficiency of chemical reactions. For the preparation of chiral this compound analogs, enzymatic kinetic resolution (EKR) of a racemic precursor is a particularly relevant approach.

In a typical EKR, a racemic mixture of a key intermediate, such as a protected 2-amino-1-alkanol, is subjected to an enzymatic reaction that selectively transforms one enantiomer, leaving the other unreacted. Lipases are commonly employed for this purpose due to their broad substrate scope and high enantioselectivity. For example, the racemic N-alkoxycarbonyl derivative of a 2-amino-1-alkanol can be resolved through hydrolysis catalyzed by a lipase. The enzyme will selectively hydrolyze one enantiomer of the corresponding ester, allowing for the separation of the unreacted ester and the hydrolyzed alcohol, both in high enantiomeric purity.

The following table illustrates the enzymatic kinetic resolution of racemic amino alcohol derivatives, a process that can be adapted for the synthesis of chiral precursors to this compound.

| Racemic Substrate | Enzyme | Reaction Type | Resolved Products | Enantiomeric Purity |

|---|---|---|---|---|

| (R,S)-N-Ethoxycarbonyl-2-amino-1-butanol acetate (B1210297) | Lipase | Asymmetric Hydrolysis | (S)-N-Ethoxycarbonyl-2-amino-1-butanol acetate and (R)-N-Ethoxycarbonyl-2-amino-1-butanol | High |

These enzymatic methods provide a sustainable route to enantiomerically enriched building blocks that are essential for the synthesis of chiral indane-based compounds.

Molecular Interactions and Receptor Pharmacology

Characterization of Receptor Binding Affinities and Selectivity

The initial step in characterizing a new chemical entity is to determine its ability to bind to specific receptors. This is typically achieved through competitive binding assays that measure the affinity of the compound for a target receptor. A high affinity suggests a strong interaction between the compound and the receptor. Selectivity, the degree to which a compound binds to a specific receptor over others, is also a critical parameter.

Radioligand binding assays are a fundamental technique used to quantify the interaction of a ligand with a receptor. These assays involve the use of a radiolabeled ligand (a molecule with a radioactive isotope) that is known to bind to the target receptor. The assay measures the ability of a non-labeled test compound, such as 2-(2,3-dihydro-1H-inden-5-yloxy)ethanamine, to displace the radioligand from the receptor.

The data from these experiments are typically used to calculate the inhibition constant (Kᵢ), which represents the concentration of the test compound required to occupy 50% of the receptors. A lower Kᵢ value indicates a higher binding affinity.

No specific radioligand binding assay data for this compound is currently available in the public domain.

Serotonin (B10506) (5-hydroxytryptamine or 5-HT) receptors are a diverse family of G protein-coupled receptors (GPCRs) and ligand-gated ion channels that are implicated in a wide range of physiological and pathological processes. wikipedia.org Key subtypes include the 5-HT₂ₐ, 5-HT₂꜀, and 5-HT₇ receptors, which are important targets for therapeutic agents used in the treatment of various central nervous system disorders. wikipedia.orgnih.gov The investigation of a new compound's affinity for these subtypes is crucial for predicting its potential therapeutic effects and side-effect profile.

Specific binding affinities of this compound for the 5-HT₂ₐ, 5-HT₂꜀, and 5-HT₇ receptor subtypes have not been reported in the available literature.

Table 1: Hypothetical Binding Affinity Profile of this compound at Serotonin Receptor Subtypes This table is a template to illustrate how data would be presented if available.

| Receptor Subtype | Kᵢ (nM) |

|---|---|

| 5-HT₂ₐ | Data not available |

| 5-HT₂꜀ | Data not available |

| 5-HT₇ | Data not available |

To establish a comprehensive selectivity profile, a new compound would be screened against a panel of other GPCRs and ion channels. nih.gov This broad screening helps to identify any off-target interactions that could lead to unexpected pharmacological effects. The choice of receptors and channels for screening is often guided by the structural characteristics of the test compound and its potential therapeutic application.

There is no publicly available data on the binding of this compound to other GPCRs or ion channels.

Functional Pharmacological Evaluation

Following the determination of binding affinities, it is essential to assess the functional activity of the compound at the target receptors. This involves determining whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (promotes an inactive state of the receptor).

Functional activity is often assessed using cell-based assays that measure the downstream signaling events following receptor activation. For many GPCRs, this includes measuring changes in intracellular second messengers like calcium (Ca²⁺) or cyclic adenosine (B11128) monophosphate (cAMP). For example, activation of certain 5-HT₂ receptors leads to an increase in intracellular calcium, while activation of 5-HT₇ receptors can modulate cAMP levels.

No specific data from functional assays such as calcium mobilization or cAMP production for this compound are available.

Table 2: Hypothetical Functional Activity Profile of this compound This table is a template to illustrate how data would be presented if available.

| Assay | Receptor | Functional Response (EC₅₀/IC₅₀, nM) |

|---|---|---|

| Calcium Mobilization | 5-HT₂ₐ | Data not available |

| cAMP Production | 5-HT₇ | Data not available |

In addition to acting at the primary binding site (orthosteric site), some compounds can bind to a different site on the receptor, known as an allosteric site. mdpi.com Such allosteric modulators can enhance (positive allosteric modulator, or PAM) or reduce (negative allosteric modulator, or NAM) the effect of the endogenous ligand. Studies to investigate allosteric modulation are important for understanding the full pharmacological potential of a compound.

There is no information available in the public domain regarding any potential allosteric modulatory effects of this compound.

In Vitro and Ex Vivo Organ Bath Preparations for Functional Response

There is no available scientific literature detailing the functional response of this compound in in vitro or ex vivo organ bath preparations. Such studies would be essential to determine the compound's effect on isolated tissues (e.g., arteries, veins, atria, trachea) and to characterize its potential agonist or antagonist properties at various receptors.

Molecular Mechanisms of Action and Signal Transduction Pathways

Information regarding the molecular mechanisms of action for this compound is not available.

Receptor Coupling to G-Proteins and Downstream Effectors

There are no published studies that have investigated the coupling of this compound-activated receptors to specific G-protein subtypes (e.g., Gs, Gi/o, Gq/11) or the subsequent modulation of downstream effector systems such as adenylyl cyclase, phospholipase C, or ion channels.

Ligand-Induced Receptor Conformation Dynamics

The conformational changes induced in a receptor upon binding of this compound have not been described in the scientific literature. Understanding these dynamics is crucial for elucidating the molecular basis of its efficacy.

Bias Agonism and Functional Selectivity Studies

There is no data available to suggest that this compound has been evaluated for biased agonism or functional selectivity. Such studies would involve comparing its potency and efficacy in activating different signaling pathways downstream of a single receptor, a key area in modern pharmacology for developing more targeted therapeutics.

Structure Activity Relationship Sar Studies

Influence of Substituent Effects on Binding Affinity and Efficacy

Substituents on the aromatic ring of the indane moiety play a pivotal role in modulating the pharmacological profile of these compounds. The electronic nature of these substituents, whether electron-donating or electron-withdrawing, can significantly alter the electron density of the aromatic ring and influence interactions within the receptor binding site. organicchemistrytutor.comchemistry.coachlibretexts.orglibretexts.org

Studies on 2-aminoindan (B1194107) derivatives have demonstrated that substitutions on the benzene (B151609) ring can dramatically shift the selectivity and potency of these compounds for monoamine transporters such as the serotonin (B10506) transporter (SERT), dopamine (B1211576) transporter (DAT), and norepinephrine (B1679862) transporter (NET). nih.govnih.gov For instance, the parent compound, 2-aminoindan, is a selective substrate for NET and DAT. nih.gov However, the introduction of ring substituents tends to increase potency at SERT while diminishing it at DAT and NET. nih.govnih.gov

Specifically, the addition of a methoxy (B1213986) group at the 5-position (5-methoxy-2-aminoindan or 5-MeO-AI) enhances selectivity for SERT. nih.govnih.gov Further substitution, as seen in 5-methoxy-6-methyl-2-aminoindan (MMAI), leads to a highly selective SERT ligand. nih.govnih.gov The formation of a methylenedioxy bridge at the 5,6-position (5,6-methylenedioxy-2-aminoindan or MDAI) results in a compound with moderate selectivity for both SERT and NET. nih.govnih.gov These findings underscore the profound impact of the electronic and steric properties of aromatic substituents on the biological activity of indane derivatives.

Table 1: Effect of Ring Substitution on Monoamine Transporter Activity of 2-Aminoindan Analogs nih.govnih.gov

| Compound | Substitution | DAT/SERT Ratio | DAT/NET Ratio |

| 2-Aminoindan (2-AI) | None | >0.04 | 5.1 |

| 5,6-Methylenedioxy-2-aminoindan (MDAI) | 5,6-methylenedioxy | 0.08 | 10 |

| 5-Methoxy-2-aminoindan (5-MeO-AI) | 5-methoxy | 0.05 | 3.3 |

| 5-Methoxy-6-methyl-2-aminoindan (MMAI) | 5-methoxy, 6-methyl | >0.003 | >0.01 |

Data presented is derived from studies on 2-aminoindan analogs and serves as a model for understanding potential substituent effects on the target compound.

The ethanamine side chain is a crucial determinant of activity. The length of the alkyl chain connecting the amine to the indane core is often critical for optimal placement of the basic amine within the binding pocket. While specific data for the ether linkage in the target compound is scarce, studies on related aryloxyalkylamines have shown that the length of the O-alkyl chain can significantly impact affinity. For example, in a series of 2-(1-naphthyloxy)ethylamines, shortening the chain from three to two methylene (B1212753) groups resulted in compounds with significantly higher affinity for human 5-HT1D beta receptors. nih.gov

Furthermore, the nature of the substituent on the terminal amine can influence selectivity and potency. In many classes of GPCR ligands, N-alkylation can have varied effects. For instance, in adrenergic receptor ligands, increasing the steric bulk on the nitrogen can be associated with increased antagonist potency or a shift in agonist selectivity between α and β subtypes. unipd.it In the context of 2-aminoindans, N-methylation has been shown to produce a selective norepinephrine transporter inhibitor. researchgate.net

The position of the ether linkage on the indane ring is also a key factor. The 5-position, as in the target compound, places the side chain in a specific vector relative to the fused ring system, which will be a determining factor for receptor recognition.

Stereochemical Requirements for Receptor Recognition and Activation

Stereochemistry is a critical aspect of the SAR for many biologically active molecules, as receptors are chiral environments. numberanalytics.comnumberanalytics.com The indane core of 2-(2,3-dihydro-1H-inden-5-yloxy)ethanamine does not possess a chiral center unless substituted on the cyclopentane (B165970) ring. However, if a substituent is introduced on the ethanamine side chain, for example at the α- or β-position to the amine, a chiral center is created, and the resulting enantiomers can exhibit significantly different pharmacological properties.

Computational SAR and Quantitative Structure-Activity Relationships (QSAR)

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) studies, are powerful tools for elucidating the relationship between the chemical structure and biological activity of a series of compounds. mdpi.com QSAR models use statistical methods to correlate variations in the chemical structure, represented by molecular descriptors, with changes in biological activity. nih.gov These models can then be used to predict the activity of novel compounds and guide the design of more potent analogs.

For indane derivatives, QSAR studies have been successfully applied to understand their anticancer activity, where descriptors such as frontier-orbital energies and hydrophobicity were found to be key determinants of activity. nih.gov While a specific QSAR model for this compound is not available in the public domain, the principles of QSAR would be highly applicable to a series of its analogs. By systematically varying substituents and correlating the resulting changes in binding affinity with calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters), a predictive QSAR model could be developed to rationalize the SAR and guide further optimization.

Ligand Efficiency Metrics in Lead Optimization

In modern drug discovery, potency alone is not the sole determinant of a successful lead compound. Ligand efficiency (LE) and related metrics have emerged as valuable tools for assessing the quality of a compound by normalizing its potency for its size. dundee.ac.uknih.gov LE is typically calculated as the binding energy per heavy (non-hydrogen) atom. researchgate.net The goal is to identify compounds that achieve high affinity with a minimal number of atoms, as this often correlates with better physicochemical properties and a higher probability of successful development. dundee.ac.uk

Other related metrics include Lipophilic Ligand Efficiency (LLE), which relates potency to lipophilicity. During lead optimization, it is crucial to not only increase potency but also to control the growth in molecular weight and lipophilicity to avoid issues with "molecular obesity," which can lead to poor pharmacokinetic profiles and toxicity. nih.gov For a series of analogs of this compound, tracking these efficiency metrics during the optimization process would be essential for selecting candidates with the best balance of properties for further development.

Table 2: Key Ligand Efficiency Metrics

| Metric | Formula | Desired Value |

| Ligand Efficiency (LE) | -ΔG / N (where N = number of heavy atoms) | ≥ 0.3 |

| Lipophilic Ligand Efficiency (LLE) | pIC50 - logP | 5 - 7 |

These are general guidelines and the optimal values can be target-dependent.

In-Silico Analysis of this compound: A Review of Computational and Theoretical Chemistry Applications

The following sections outline the intended areas of analysis and reflect the absence of specific data for this compound.

Computational and Theoretical Chemistry Applications

Computational chemistry provides powerful tools to predict and analyze the behavior of molecules, offering insights that can guide drug discovery and development. For a compound like 2-(2,3-dihydro-1H-inden-5-yloxy)ethanamine, these methods could theoretically be applied to understand its potential as a therapeutic agent. However, specific studies applying these techniques to this molecule are not present in the reviewed literature.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netrsc.orgfrontiersin.org This method is frequently used to predict the interaction between a small molecule ligand and a protein target. In theory, molecular docking could be used to screen this compound against various biological targets, such as the serotonin (B10506) transporter (SERT), to predict its binding affinity and mode of interaction. nih.govnih.gov Such a study would typically generate data including binding energy scores and visualizations of key interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues in the target's binding site.

Status for this compound: No published molecular docking studies were found that specifically analyze this compound. Therefore, no data tables of binding affinities or detailed interaction patterns with any biological target can be provided.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. researchgate.net It can be employed to calculate a wide range of molecular properties, including optimized geometry, electronic energies (such as HOMO and LUMO), and molecular electrostatic potential, which are crucial for understanding a molecule's reactivity and stability. nih.govnih.govmdpi.com For this compound, DFT calculations could provide insights into its chemical reactivity and spectroscopic properties.

Status for this compound: There are no specific DFT studies in the available literature for this compound. As a result, no data tables containing calculated electronic properties like HOMO-LUMO energy gaps, dipole moments, or partial atomic charges can be presented.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govmdpi.com A pharmacophore model for this compound could be developed, assuming it has known biological activity, and then used as a 3D query to search large chemical databases for other molecules with different core structures but similar activity profiles (virtual screening). nih.gov

Status for this compound: No research detailing the development of a pharmacophore model based on this compound or its use in virtual screening campaigns has been published.

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. nih.gov An MD simulation of this compound bound to a protein target, such as a G-protein coupled receptor, could reveal the stability of the binding pose, the flexibility of the ligand and protein, and the key interactions that are maintained throughout the simulation. nih.gov This would offer a more dynamic picture than the static view provided by molecular docking.

Status for this compound: No molecular dynamics simulation studies specifically investigating this compound have been reported in the scientific literature. Therefore, no data on its dynamic behavior within a protein binding site is available.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed to study chemical reactions in large systems like enzymes. nih.gov The reactive part of the system is treated with high-accuracy quantum mechanics, while the surrounding protein and solvent are treated with more computationally efficient molecular mechanics. This approach could theoretically be used to study the metabolic fate of this compound, for example, by modeling its interaction with metabolic enzymes like Cytochrome P450.

Status for this compound: There are no published QM/MM studies that have investigated the reaction mechanisms involving this compound.

Advanced Analytical and Spectroscopic Research Methodologies

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the elemental analysis of novel compounds. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with extremely high accuracy (typically to four or five decimal places). This precision allows for the determination of a molecule's elemental composition from its exact mass.

For 2-(2,3-dihydro-1H-inden-5-yloxy)ethanamine, HRMS would be used to confirm its molecular formula. The protonated molecule, [M+H]⁺, would be analyzed, and its measured mass would be compared to the calculated theoretical mass. This technique is critical in distinguishing between compounds with the same nominal mass but different elemental formulas. In metabolic studies, HRMS is instrumental in identifying potential biotransformation products, such as hydroxylated or dealkylated derivatives, by precisely measuring the mass shifts they produce. unife.itchromatographyonline.comnih.gov

Table 1: Illustrative HRMS Data for this compound (Note: This data is illustrative as specific experimental values are not publicly available.)

| Ion | Calculated m/z | Measured m/z (Illustrative) | Mass Difference (ppm) | Elemental Formula Confirmed |

| [M+H]⁺ | 178.1226 | 178.1228 | 1.1 | C₁₁H₁₆NO⁺ |

| [M+Na]⁺ | 200.1046 | 200.1049 | 1.5 | C₁₁H₁₅NNaO⁺ |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. mdpi.com

¹H NMR: This experiment identifies the number of different types of protons in the molecule, their relative numbers, and their proximity to other protons. For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons, the protons on the indane ring, and the protons of the ethanamine side chain. hmdb.cachemicalbook.com The splitting patterns (e.g., triplets, quartets) would reveal the connectivity between adjacent protons.

¹³C NMR: This technique provides a count of the non-equivalent carbon atoms in the molecule. np-mrd.orgdocbrown.info The chemical shift of each carbon signal indicates its electronic environment (e.g., aromatic, aliphatic, attached to an oxygen or nitrogen). For the target compound, distinct signals would be expected for the two aliphatic carbons of the ethyl group, the three aliphatic carbons of the indane ring, and the six aromatic carbons. utah.edu

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments establish correlations between different nuclei to piece together the molecular skeleton.

COSY (Correlation Spectroscopy) shows which protons are coupled to each other, confirming the arrangement of protons within the indane and ethanamine moieties.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings (2-3 bonds) between protons and carbons, which is crucial for connecting the ethanamine side chain to the indanyl-oxy core.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound (Note: This data is predicted and illustrative.)

| Protons (Position) | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic (H-4, H-6, H-7) | 6.7-7.1 | m | 3H |

| O-CH₂ | 4.0-4.2 | t | 2H |

| N-CH₂ | 3.0-3.2 | t | 2H |

| Indane (H-1, H-3) | 2.8-3.0 | t | 4H |

| Indane (H-2) | 2.0-2.2 | p | 2H |

| NH₂ | 1.5-2.5 | br s | 2H |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (Note: This data is predicted and illustrative.)

| Carbon (Position) | Predicted Chemical Shift (ppm) |

| Aromatic (C-5) | 157.0 |

| Aromatic (C-3a, C-7a) | 145.0, 132.0 |

| Aromatic (C-4, C-6, C-7) | 125.0, 112.0, 109.0 |

| O-CH₂ | 68.0 |

| N-CH₂ | 41.0 |

| Indane (C-1, C-3) | 33.0, 32.5 |

| Indane (C-2) | 25.0 |

Chromatographic Techniques for Purity Assessment and Mixture Analysis (e.g., HPLC, LC-MS, GC-MS)

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts, thereby assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for determining the purity of a non-volatile compound like this compound. A sample is passed through a column packed with a stationary phase, and its components are separated based on their differential interactions. A UV detector is typically used for quantification, and the purity is expressed as a percentage of the total peak area.

Liquid Chromatography-Mass Spectrometry (LC-MS): This hybrid technique couples the separation power of HPLC with the detection capabilities of mass spectrometry. researchgate.net As components elute from the HPLC column, they are ionized and analyzed by the mass spectrometer. LC-MS is invaluable for identifying impurities by providing their molecular weights, which aids in the characterization of synthetic byproducts or metabolites. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for volatile and thermally stable compounds. nih.gov While the title compound may require derivatization to increase its volatility, GC-MS provides excellent separation and generates reproducible mass spectra based on electron ionization (EI). The resulting fragmentation patterns serve as a "fingerprint" for the molecule, which can be compared against spectral libraries for identification. researchgate.netaksci.com

Chiral Chromatography for Enantiomeric Purity and Resolution

Since this compound is a chiral molecule (possessing a non-superimposable mirror image), it can exist as a pair of enantiomers. These enantiomers often have different pharmacological properties. Chiral chromatography is a specialized form of HPLC used to separate enantiomers. nih.gov This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute at different times. This technique is crucial for determining the enantiomeric excess (ee) of a sample and for the preparative separation of the individual enantiomers. researchgate.net

X-ray Crystallography for Absolute Configuration and Ligand-Protein Complex Structure

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed map of electron density can be generated, revealing the precise positions of all atoms. For a chiral compound, this technique can unambiguously determine its absolute configuration (the R or S designation at the stereocenter), which is often accomplished by using a chiral derivative or by analyzing anomalous dispersion. Furthermore, if the compound is a ligand that binds to a protein, co-crystallization and subsequent X-ray analysis can reveal the exact binding mode and interactions within the protein's active site, providing invaluable insights for structure-based drug design.

Potential Applications and Translational Research Perspectives Preclinical Focus

Investigation in Preclinical Models of Neurological and Psychiatric Disorders

The indane chemical scaffold is a component of various centrally active agents. Many indane derivatives have been synthesized and evaluated for their potential in treating neurological and psychiatric conditions. researchgate.net This suggests that 2-(2,3-dihydro-1H-inden-5-yloxy)ethanamine could be a candidate for investigation in relevant preclinical models that mimic aspects of human central nervous system (CNS) disorders. nih.gov

Preclinical evaluation would typically involve a battery of in vitro and in vivo tests. In vivo studies in rodent models are essential for observing behavioral outcomes that can be correlated with therapeutic potential for conditions such as depression, anxiety, or cognitive deficits associated with neurodegenerative diseases. nih.gov

The structure of This compound , which incorporates a phenethylamine backbone, is suggestive of potential interactions with monoamine neurotransmitter systems, such as those involving serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862). Molecules with similar structural features are often investigated as ligands for receptors and transporters of these key neurotransmitters.

Future research could involve screening this compound for its binding affinity and functional activity at various CNS targets. A hypothetical screening panel and its potential outcomes are illustrated below.

Table 1: Hypothetical In Vitro Screening Panel for Neurotransmitter Targets

| Target | Assay Type | Potential Outcome | Therapeutic Relevance |

| Serotonin Transporter (SERT) | Radioligand Binding | High Affinity | Antidepressant, Anxiolytic |

| Dopamine D2 Receptor | Functional Assay | Agonist/Antagonist | Antipsychotic, Parkinson's Disease |

| Norepinephrine Transporter (NET) | Uptake Inhibition | Potent Inhibitor | ADHD, Depression |

| 5-HT2A Receptor | Calcium Flux Assay | Antagonist | Antipsychotic, Insomnia |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Neuroprotection aims to prevent or slow the process of neuronal cell death that is characteristic of neurodegenerative diseases like Parkinson's or Alzheimer's disease. The indane nucleus is present in some compounds explored for neuroprotective effects. The potential neuroprotective activity of This compound remains to be determined through empirical research.

Initial preclinical studies would likely involve in vitro cell-based assays. These experiments would expose neuronal cell cultures to various stressors, such as oxidative agents (e.g., hydrogen peroxide) or excitotoxins (e.g., glutamate), to assess whether the compound can enhance cell survival.

Key areas for potential neuroprotective investigation include:

Antioxidant Activity: Assessing the ability to scavenge free radicals or upregulate endogenous antioxidant enzymes.

Anti-inflammatory Effects: Investigating the modulation of inflammatory pathways in microglia, the resident immune cells of the brain.

Modulation of Apoptotic Pathways: Determining if the compound can inhibit key proteins involved in programmed cell death.

Evaluation in Other Disease Areas (e.g., Antituberculosis Research)

While the primary focus for many indane derivatives has been on CNS disorders, broad screening campaigns often test compounds against a wide array of therapeutic targets. There is no specific evidence in the available literature to suggest that This compound has been evaluated for antituberculosis activity.

The search for new antitubercular agents is a critical area of research due to the rise of drug-resistant strains of Mycobacterium tuberculosis. Drug discovery programs in this area typically involve screening large libraries of diverse chemical structures for their ability to inhibit bacterial growth. Should This compound be included in such a screening program, its activity would be determined through standardized minimum inhibitory concentration (MIC) assays.

Development as a Chemical Probe for Biological Pathway Elucidation

A chemical probe is a small molecule used as a tool to study and manipulate a specific protein or biological pathway. For This compound to be developed as a chemical probe, it would first need to demonstrate high potency and selectivity for a specific biological target.

If initial screening revealed a potent and selective interaction with a novel or poorly understood protein, the compound could be further optimized. This process would involve synthesizing analogs to establish a clear structure-activity relationship (SAR). tandfonline.comnih.govmdpi.com A well-characterized chemical probe based on this scaffold could then be used by researchers to investigate the physiological and pathological roles of its target protein.

Prodrug Strategies and Physicochemical Property Modulation for Enhanced Biological Activity

Prodrugs are inactive or less active molecules that are converted into the active parent drug within the body. This strategy is often employed to improve a drug's physicochemical properties, such as solubility, membrane permeability, or metabolic stability.

The structure of This compound contains a primary amine group, which is a common site for chemical modification in prodrug design. For example, the amine could be acylated to form an amide. This amide would be designed to be cleaved by enzymes in the body, releasing the active parent compound.

Table 2: Potential Prodrug Strategies

| Prodrug Moiety | Linkage | Potential Advantage |

| Amino Acid | Amide | Improved transport across the blood-brain barrier |

| Fatty Acid | Amide | Increased lipophilicity for formulation in lipid-based delivery systems |

| Phosphate | Phosphoramidate | Enhanced aqueous solubility for intravenous formulation |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Modulating physicochemical properties through such strategies could be crucial for optimizing the compound's pharmacokinetic profile, potentially leading to improved bioavailability and a more desirable duration of action in preclinical models.

Future Directions and Emerging Research Avenues

Discovery of Novel Biological Targets beyond Neurotransmitter Systems

Research into indene-based compounds is expanding to identify biological targets outside of conventional neurotransmitter systems, opening up new therapeutic possibilities. A significant area of this research is in oncology and epigenetic regulation. For instance, studies have been conducted on derivatives such as (E)-N'-(2,3-dihydro-1H-inden-1-ylidene) benzohydrazides, which have been synthesized and evaluated as potent inhibitors of Lysine-Specific Demethylase 1 (LSD1). nih.gov LSD1 is a key enzyme in regulating histone methylation and is considered an attractive therapeutic target in various cancers. nih.gov Certain compounds in this class have demonstrated potent LSD1 inhibitory activity, with IC50 values in the low nanomolar range, and have shown significant anti-proliferation effects against cancer cell lines with high LSD1 expression. nih.gov

Another promising non-neurotransmitter target is Indoleamine 2,3-dioxygenase (IDO), an immune checkpoint protein that is a target for cancer immunotherapy. nih.gov Inhibition of IDO is a therapeutic strategy being investigated for both neoplastic and neurologic diseases, such as Alzheimer's, Parkinson's, and Huntington's disease. nih.gov The search for new IDO inhibitors is active, as no candidates have yet received FDA approval. nih.gov Furthermore, research into related heterocyclic structures has identified novel potentiators of the α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid receptor (AMPAR), which may offer a therapeutic approach for major depressive disorder based on preclinical studies. nih.gov This indicates a broader potential for indene-based amines and their analogs to modulate targets involved in cellular signaling and immune response.

| Compound Class | Target | Therapeutic Area | Key Findings |

| (E)-N'-(2,3-dihydro-1H-inden-1-ylidene) benzohydrazides | Lysine Specific Demethylase 1 (LSD1) | Oncology | Potent inhibition (IC50 ~1.4-1.7 nM) and anti-proliferative activity in cancer cells. nih.gov |

| Various new scaffolds | Indoleamine 2,3-dioxygenase (IDO) | Oncology, Neurodegenerative Disease | Identification of new inhibitors with IC50 values < 5 µM through advanced screening methods. nih.gov |

| 3,4-Dihydrobenzo[e] rsc.orgnih.govoreilly.comoxathiazine 2,2-dioxide analogs | AMPA Receptor (Potentiators) | Psychiatry (Depression) | Identified compounds with high potentiation and rapid antidepressant-like effects in preclinical models. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Drug Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery and development process, offering powerful tools to accelerate the identification and optimization of new therapeutic agents like indene-based amines. researchgate.netnih.gov These computational methods are being applied at nearly every stage of computer-aided drug design, from target identification to lead optimization, resulting in a higher success rate for identifying promising compounds. nih.govbohrium.com

Virtual Screening and Hit Identification : AI can rapidly screen vast chemical libraries to identify potential drug candidates, reducing the time and cost associated with experimental high-throughput screening. researchgate.netmdpi.com ML models, trained on datasets of known active and inactive compounds, can predict the biological activity of new molecules, including indene-based structures. mdpi.com For example, machine learning models have been successfully used to identify novel IDO inhibitors with new chemical scaffolds. nih.gov

De Novo Drug Design : Generative deep learning models, such as chemical language models, can design entirely new molecules with desired properties. nih.govresearchgate.net These models learn the underlying patterns in chemical data to generate novel structures, like indene (B144670) amine analogs, that are predicted to be active against a specific target. nih.gov

Property Prediction : AI algorithms can predict the physicochemical and pharmacokinetic properties of drug candidates, such as solubility, bioavailability, and toxicity. mdpi.com This allows researchers to prioritize compounds with a higher probability of success in later developmental stages. mdpi.com

Synthesis Optimization : ML is also being applied to optimize the synthesis of materials. Two-step machine learning frameworks can guide high-throughput experimental platforms to rapidly produce nanoparticles with desired characteristics, a principle that can be extended to the synthesis of complex organic molecules. chemrxiv.orgresearchgate.net

The integration of AI and ML offers a transformative approach to designing indene-based amines, enabling the exploration of a wider chemical space and the creation of molecules with finely tuned properties for specific therapeutic applications. oreilly.combohrium.com

| AI/ML Application | Description | Relevance to Indene-Based Amines |

| Virtual Screening | Uses algorithms to screen large compound databases to identify molecules that are likely to bind to a drug target. mdpi.com | Rapidly identifies potential indene-based amine candidates for specific novel targets like IDO or LSD1. nih.gov |

| De Novo Design | Employs generative models to create novel molecular structures with desired pharmacological profiles. nih.govresearchgate.net | Designs new indene scaffolds with optimized activity and multi-target profiles. nih.gov |

| ADMET Prediction | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of candidate molecules. mdpi.com | Prioritizes indene-based analogs with favorable drug-like properties early in the discovery process. |

| Synthesis Planning | ML models can predict reaction outcomes and suggest optimal synthetic routes. chemrxiv.org | Facilitates the efficient and scalable synthesis of complex indene derivatives. |

Development of Biocompatible Delivery Systems for In Vitro and In Vivo Studies

The therapeutic efficacy of a compound like 2-(2,3-dihydro-1H-inden-5-yloxy)ethanamine is critically dependent on its ability to reach its biological target in sufficient concentrations. The development of advanced, biocompatible delivery systems is therefore a crucial area of research, particularly for compounds targeting the central nervous system (CNS).

A significant challenge in CNS drug delivery is overcoming the blood-brain barrier. Research into novel delivery systems for amine-containing compounds is addressing this issue. For instance, a recent study reported the development of a biodegradable, microglia-targeting polyester (B1180765) amine (PEA) carrier. rsc.org This nanocarrier was synthesized from hydrophilic triethylene glycol dimethacrylate and low-molecular-weight polyethylenimine and was shown to successfully condense DNA into nanoparticles smaller than 200 nm. rsc.org These nanoplexes were non-toxic to glial cells and, importantly, demonstrated the ability to specifically deliver genes to microglia in both the spinal cord and brain following administration. rsc.org Such a system could potentially be adapted to deliver small molecules like indene-based amines, targeting specific cell types within the CNS and minimizing off-target effects. rsc.org

Another area of exploration involves the use of amine-based ligands for radiopharmaceutical delivery. researchgate.net Studies have assessed various polyamine ligands as chelators for radioisotopes like rhenium-188, intended for targeted radiotherapy. researchgate.net The research focused on the ease of synthesis and the stability of the resulting complexes in human serum. researchgate.net Acyclic tetradentate amine ligands were found to offer a good balance of stability and synthetic accessibility, showing potential for use in radiopharmaceutical design. researchgate.net This line of research provides a framework for developing targeted delivery systems that could be functionalized with indene-based amine moieties for diagnostic imaging or therapeutic applications.

Exploration of Polypharmacology and Multi-Target Ligand Design

The traditional "one target, one ligand" paradigm in drug discovery is often insufficient for treating complex, multifactorial diseases like neurodegenerative disorders or certain cancers. nih.gov Consequently, there is a growing shift towards polypharmacology and the rational design of multi-target-directed ligands (MTDLs)—single molecules engineered to interact with multiple biological targets simultaneously. nih.govnih.gov This approach is particularly relevant for indene-based amines, given the potential for this scaffold to be adapted to bind to diverse targets.

Designing MTDLs presents significant challenges, including the need to balance binding affinity for multiple targets while maintaining optimal pharmacokinetic properties and avoiding off-target effects. nih.gov Computational methods are essential tools for tackling these hurdles. nih.gov Recently, generative deep learning models have been successfully applied to the automated design of multi-target ligands. nih.gov By fine-tuning a chemical language model with sets of known ligands for a pair of targets, researchers can generate novel molecules that incorporate the necessary pharmacophore elements to interact with both proteins. nih.gov This "rule-free" data-driven approach can explore common chemical space between ligands for different targets, leading to innovative molecular designs. nih.gov

The MTDL strategy represents a natural evolution in drug design and could unlock new therapeutic avenues for indene-based amines. nih.gov For diseases involving the dysregulation of multiple signaling pathways, an MTDL based on the this compound scaffold could offer a more effective treatment than a combination of single-target drugs.

Challenges and Opportunities in the Translational Path of Indene-Based Amines

The journey of a promising compound from laboratory discovery to clinical application is fraught with challenges. For indene-based amines, these hurdles span chemical synthesis, preclinical validation, and clinical development. A major challenge in medicinal chemistry, particularly in multi-target drug discovery, is designing molecules that not only have potent activity but also possess favorable ADME/T (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.gov The synthesis and purification of analogs can also present difficulties; for example, alkyl boronic acids, which can be intermediates in the synthesis of complex molecules, are often challenging to isolate via standard silica (B1680970) gel chromatography. acs.org

Despite these challenges, significant opportunities exist, largely driven by technological advancements and new therapeutic strategies.

Overcoming Complexity with AI : Artificial intelligence and machine learning provide powerful tools to mitigate some of the traditional challenges of drug development. researchgate.net AI can help predict the efficacy and safety of molecules, optimize drug design, and even streamline clinical trial processes, potentially reducing costs and timelines. oreilly.comresearchgate.net

Enhanced Therapeutic Efficacy : The exploration of polypharmacology and MTDLs offers the opportunity to develop more effective treatments for complex diseases that have been difficult to address with single-target agents. nih.gov

Targeted Delivery : Advances in biocompatible nanocarriers and delivery systems present an opportunity to improve the therapeutic index of indene-based amines by ensuring they reach their intended target tissues, such as the CNS, while minimizing systemic exposure and side effects. rsc.org

Drug Repurposing : AI algorithms can analyze vast datasets to find existing drugs that could be repurposed for new medical uses, which could also be applied to find new applications for previously synthesized indene-based compounds. oreilly.com

The translational path for indene-based amines like this compound is complex, but the convergence of novel biological insights, advanced computational tools, and innovative delivery strategies provides a promising outlook for their future development.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(2,3-dihydro-1H-inden-5-yloxy)ethanamine?

Methodological Answer: The compound can be synthesized via nucleophilic substitution, where the hydroxyl group of 2,3-dihydro-1H-inden-5-ol reacts with a protected ethanamine derivative (e.g., using a tert-butyloxycarbonyl [Boc] group). Post-reaction deprotection under acidic conditions (e.g., HCl in dioxane) yields the target amine. Key steps include:

- Protection: Use Boc anhydride to protect the amine group, preventing side reactions.

- Coupling: Employ Mitsunobu conditions (triphenylphosphine/diethyl azodicarboxylate) for efficient ether bond formation between the indene and ethanamine moieties.

- Characterization: Confirm intermediates via -NMR and LC-MS, ensuring purity >95% before proceeding .

Q. How can researchers ensure accurate structural characterization of this compound?

Methodological Answer: Combine orthogonal analytical techniques:

- Nuclear Magnetic Resonance (NMR): - and -NMR to verify connectivity and stereochemistry. For example, the ethanamine chain should show characteristic triplet signals for CH-O and CH-NH.

- Mass Spectrometry (MS): High-resolution ESI-MS to confirm molecular weight (expected [M+H] ≈ 206.14).

- X-ray Crystallography: If crystalline, use SHELX-2018/3 for structure refinement. ORTEP-3 can visualize thermal ellipsoids to assess bond angles and torsional strain .

Q. What safety protocols are critical when handling this compound?

Methodological Answer: Based on analogs (e.g., 2-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)ethanamine hydrochloride):

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles (GHS Category 2A eye irritation).

- Ventilation: Use fume hoods to avoid inhalation (GHS Category 3 respiratory irritation).

- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and avoid water to prevent aerosolization .

Advanced Research Questions

Q. How can conflicting data on the compound’s biological activity (e.g., receptor binding vs. functional assays) be resolved?

Methodological Answer: Discrepancies may arise from assay conditions (e.g., pH, temperature) or off-target effects. Strategies include:

- Dose-Response Curves: Establish EC values across multiple assays (e.g., cAMP accumulation vs. radioligand binding).

- Control Experiments: Use selective antagonists (e.g., AMPA receptor blockers) to confirm target specificity.

- Meta-Analysis: Apply statistical tools like Cohen’s d to quantify effect sizes across studies .

Q. What computational models are suitable for predicting the compound’s pharmacokinetics and CNS penetration?

Methodological Answer:

- Molecular Dynamics (MD): Simulate blood-brain barrier (BBB) permeability using tools like GROMACS. Parameters include logP (optimal 1–3) and polar surface area (<90 Ų).

- ADMET Prediction: Use SwissADME to assess absorption, distribution, and toxicity. For example, a tPSA of 45 Ų suggests moderate BBB penetration.

- Docking Studies: AutoDock Vina can model interactions with targets like serotonin receptors (5-HT), explaining hallucinogenic analogs’ activity .

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

Methodological Answer:

- Crystallization Issues: The compound’s flexibility (rotatable ether and amine bonds) may hinder lattice formation.

- Optimization:

Data Contradiction Analysis

Q. How should researchers interpret discrepancies in reported toxicity profiles (e.g., acute vs. chronic exposure)?

Methodological Answer:

- Acute Toxicity (LD): Prioritize in vivo rodent studies (OECD 423) over in vitro assays, which may lack metabolic activation.

- Chronic Effects: Conduct Ames tests (bacterial mutagenicity) and micronucleus assays to assess genotoxicity. For example, analogs with indene moieties show false-positive Ames results due to metabolic epoxidation; confirm with comet assays .

Q. Why do structural analogs exhibit varying stability under ambient conditions?

Methodological Answer:

- Degradation Pathways: The ether linkage is prone to oxidation (e.g., via light or peroxides).

- Mitigation:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.